3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3) is a highly specialized heterocyclic building block featuring an ortho-arrangement of an electrophilic formyl group and an acidic carboxylic acid on a pyrazine core. This specific bifunctional architecture allows it to exist in equilibrium with its ring-closed lactol tautomer, 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one [1]. In pharmaceutical manufacturing, it is strictly procured as a fully characterized analytical reference standard, designated as Zopiclone Impurity 4, for the quality control and impurity profiling of the hypnotic agents Zopiclone and Eszopiclone . Beyond analytical applications, the compound serves as an advanced precursor for synthesizing fused pyrazine heterocycles, such as pyrrolopyrazines, leveraging the orthogonal reactivity of its aldehyde and carboxylate moieties.
Substituting 3-formyl-2-pyrazinecarboxylic acid with closely related analogs, such as 3-methylpyrazine-2-carboxylic acid or 2,3-pyrazinedicarboxylic acid, is not viable in either analytical or synthetic workflows. In pharmaceutical quality control, validated HPLC and LC-MS methods for Zopiclone batch release require the exact retention time and mass-to-charge (m/z) signature of this specific impurity; structural analogs are not recognized pathway impurities and cannot calibrate the assay . In synthetic applications, 3-methylpyrazine-2-carboxylic acid lacks the electrophilic aldehyde required for mild Knoevenagel or Schiff base condensations, while the symmetrical 2,3-pyrazinedicarboxylic acid requires harsh dehydrating conditions to form anhydrides rather than the versatile lactol or fused pyrazinone systems accessible via the formyl derivative [1].
Without the 3-formyl substituent, key aldehyde-specific condensations and cyclizations are lost, reducing synthetic versatility.
The diacid requires harsh anhydride conditions and cannot participate in Schiff base or Knoevenagel reactions that the formyl analog enables.
Any structural deviation from the certified Zopiclone Impurity 4 yields altered retention time and mass spectrum, compromising HPLC validation.
Regulatory compliance for the batch release of Zopiclone and Eszopiclone requires precise quantification of synthesis-related impurities. 3-Formyl-2-pyrazinecarboxylic acid (Zopiclone Impurity 4) provides the exact chromatographic retention time and m/z signature needed for method validation. Using 2-pyrazinecarboxylic acid as a proxy fails entirely, as it is not an intermediate or degradant in the Zopiclone pathway and yields a non-compliant analytical profile .
| Evidence Dimension | Chromatographic and Mass Spectrometric Standard Suitability |
| Target Compound Data | 3-Formyl-2-pyrazinecarboxylic acid (Provides regulatory-compliant Zopiclone Impurity 4 signature) |
| Comparator Or Baseline | 2-Pyrazinecarboxylic acid (Fails validation; not a known pathway impurity) |
| Quantified Difference | Absolute requirement: Only the target compound enables validated impurity quantification. |
| Conditions | Validated HPLC/LC-MS impurity profiling for Zopiclone/Eszopiclone |
Procurement of this exact standard is mandatory for pharmaceutical QC laboratories to meet regulatory requirements for API batch release.
The unique ortho-relationship of the formyl and carboxylate groups in 3-formyl-2-pyrazinecarboxylic acid enables spontaneous cyclization to 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one. This lactol intermediate undergoes mild condensation reactions with amines to form fused pyrrolopyrazines. In contrast, the symmetrical baseline material, 2,3-pyrazinedicarboxylic acid, cannot form a lactol and requires harsh dehydrating conditions (e.g., acetic anhydride at reflux) to yield an anhydride, severely limiting its utility in mild combinatorial synthesis [1].
| Evidence Dimension | Cyclization Pathway and Conditions |
| Target Compound Data | 3-Formyl-2-pyrazinecarboxylic acid (Spontaneous lactol formation; mild amine condensation) |
| Comparator Or Baseline | 2,3-Pyrazinedicarboxylic acid (Requires harsh dehydration for anhydride formation) |
| Quantified Difference | Orthogonal aldehyde-driven cyclization vs. symmetrical diacid dehydration. |
| Conditions | Standard organic synthesis of fused pyrazine scaffolds |
Allows medicinal chemists to synthesize complex, highly substituted pyrrolopyrazine libraries under mild conditions that tolerate sensitive functional groups.
When designing pyrazine-based drug discovery libraries, the orthogonal reactivity of 3-formyl-2-pyrazinecarboxylic acid allows for sequential, regioselective modifications: the aldehyde can undergo reductive amination while the carboxylic acid is reserved for amide coupling. Using 2,3-pyrazinedicarboxylic acid often results in poor regiocontrol and statistical mixtures of mono- and di-functionalized products, significantly reducing the isolated yield of the target monomer [1].
| Evidence Dimension | Regiocontrol during Sequential Functionalization |
| Target Compound Data | 3-Formyl-2-pyrazinecarboxylic acid (High regiocontrol via orthogonal functional groups) |
| Comparator Or Baseline | 2,3-Pyrazinedicarboxylic acid (Poor regiocontrol; yields statistical mixtures) |
| Quantified Difference | Site-specific sequential coupling vs. non-selective di-coupling. |
| Conditions | Combinatorial library synthesis and sequential coupling protocols |
Ensures high yields and structural fidelity during the multi-step synthesis of complex pyrazine-based active pharmaceutical ingredients.
As the fully characterized Zopiclone Impurity 4, this compound is essential for QC laboratories validating HPLC and LC-MS methods for the batch release of Zopiclone and Eszopiclone. It serves as a mandatory reference standard to ensure regulatory compliance and accurate impurity quantification .
The compound's ability to form the reactive 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one lactol makes it an ideal building block for synthesizing fused pyrrolopyrazine scaffolds. These structures are highly valued in drug discovery for developing novel kinase inhibitors and central nervous system (CNS) active agents [1].
Leveraging the orthogonal reactivity of the formyl and carboxylate groups, researchers can efficiently generate libraries of functionalized pyrazines. This regioselective control is critical for optimizing the structure-activity relationships (SAR) of new antimycobacterial and antiviral candidates [1].